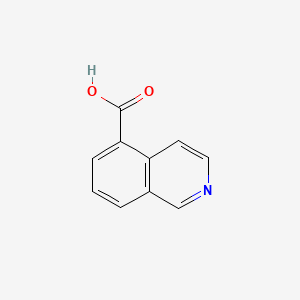

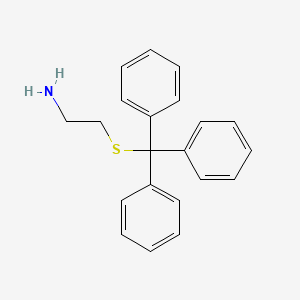

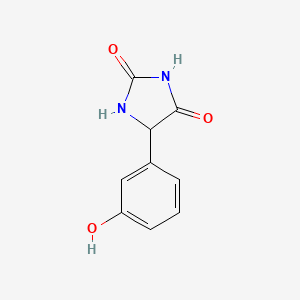

![molecular formula C9H7Cl2N3OS B1331424 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84333-09-5](/img/structure/B1331424.png)

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is characterized by the presence of a 2,4-dichlorophenoxy moiety attached to the thiadiazole ring. The interest in such compounds arises from their potential pharmacological activities, including anticonvulsant properties as demonstrated in related derivatives .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves cyclization reactions. For instance, the ibuprofen-thiadiazole hybrid compound was synthesized through the cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized, which share a common structural motif with the compound of interest . These methods suggest that the synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine could also be achieved through a cyclization strategy, potentially involving a dichlorophenoxy precursor and thiosemicarbazide.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction, FT-IR, NMR, and HRMS . These studies reveal that the compounds often crystallize in specific space groups and exhibit distinct unit cell parameters. For example, a related compound crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell . Density functional theory (DFT) calculations are also employed to understand the electronic properties, including the geometry of mono and dimeric forms, as well as the molecular electrostatic potential map .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives can be inferred from their electronic properties, such as the frontier molecular orbitals (HOMO and LUMO) and the presence of hydrogen bonding and conjugative interactions . These properties influence the molecule's polarization and reactivity towards other chemical species. The NBO analysis suggests that the lone pair orbitals on sulfur and nitrogen contribute to resonance interactions, which could affect the compound's behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The vibrational frequencies obtained from spectroscopic data and DFT calculations provide insights into the bond strengths and the nature of bonding within the molecule . The presence of strong signals in the infrared and Raman spectra indicates partial double bond character in the thiadiazole moiety . Additionally, the anticonvulsant activity of these compounds is a significant pharmacological property, with some derivatives showing promising results in protecting mice against convulsions .

Applications De Recherche Scientifique

Fungicidal Activities

- Synthesis and Fungicidal Activities : This compound, when reacted with substituted acyl chloride, yielded amide derivatives exhibiting moderate fungicidal activities (Shan-mei Xiao, 2009).

Antimicrobial and Antiproliferative Properties

- Antiproliferative-Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown potential in DNA protection and antimicrobial activity against specific bacterial strains. Some derivatives exhibited cytotoxicity on cancer cell lines (M. Gür et al., 2020).

Antioxidant and Anti-inflammatory Activities

- Synthesis, Antioxidant and Anti-inflammatory Activities : Derivatives of this compound have demonstrated significant antioxidant activity, exceeding standard ascorbic acid in some cases, and promising anti-inflammatory activity (G. Sravya et al., 2019).

Structural and Electronic Analysis

- Structural and Electronic Analysis : The compound has been subjected to various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction, providing insights into its structure and electronic properties (Nagaraju Kerru et al., 2019).

Antiviral Activity

- Antiviral Activity : Some derivatives have shown anti-tobacco mosaic virus activity, revealing the potential of this compound in antiviral applications (Zhuo Chen et al., 2010).

Insecticidal Activity

- Insecticidal Activity : Derivatives of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine have shown remarkable insecticidal activity against cotton leaf worm (M. F. Ismail et al., 2021).

Corrosion Inhibition

- Corrosion Inhibition : Thiadiazole derivatives, including variants of this compound, have been studied for their corrosion inhibition performances on iron, utilizing density functional theory and molecular dynamics simulations (S. Kaya et al., 2016).

Propriétés

IUPAC Name |

5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSLKQLOFRYRTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

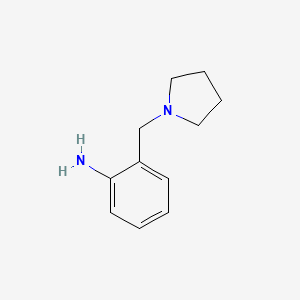

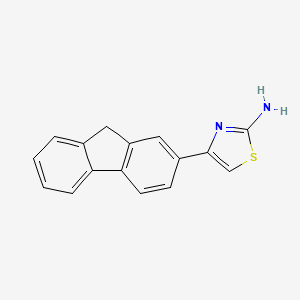

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)

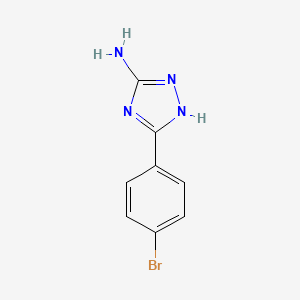

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)